3-(2,6-dichlorophenyl)-5-[(E)-2-[(2,4-dimethoxyphenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile
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Overview
Description
3-(2,6-dichlorophenyl)-5-[(E)-2-[(2,4-dimethoxyphenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile is a complex organic compound characterized by its unique structure, which includes dichlorophenyl and dimethoxyanilino groups attached to an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-dichlorophenyl)-5-[(E)-2-[(2,4-dimethoxyphenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,6-dichlorobenzonitrile with 2,4-dimethoxyaniline under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as chloroform or ethyl acetate and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(2,6-dichlorophenyl)-5-[(E)-2-[(2,4-dimethoxyphenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
3-(2,6-dichlorophenyl)-5-[(E)-2-[(2,4-dimethoxyphenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of 3-(2,6-dichlorophenyl)-5-[(E)-2-[(2,4-dimethoxyphenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chlorophenyl)-2-(2,6-dichlorophenyl)acrylonitrile
- (2,6-Dichlorophenyl)bis(2,4,6-trichlorophenyl)methyl radical
- 2,6-Dichlorodiphenylamine
Uniqueness
3-(2,6-dichlorophenyl)-5-[(E)-2-[(2,4-dimethoxyphenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile stands out due to its unique combination of dichlorophenyl and dimethoxyanilino groups attached to an isoxazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-(2,6-dichlorophenyl)-5-[(E)-2-(2,4-dimethoxyanilino)ethenyl]-1,2-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2N3O3/c1-26-12-6-7-16(18(10-12)27-2)24-9-8-17-13(11-23)20(25-28-17)19-14(21)4-3-5-15(19)22/h3-10,24H,1-2H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGYINCQVTVXKJ-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC=CC2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)C#N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)N/C=C/C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)C#N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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